molecular formula C16H13FN2O2 B4876125 N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide

N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide

Cat. No.: B4876125
M. Wt: 284.28 g/mol
InChI Key: JSHATUINWSXBOS-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide, also known as AF-219, is a small molecule antagonist of the P2X3 receptor. P2X3 receptors are expressed on sensory neurons and play a role in pain transmission. AF-219 has been studied for its potential use in the treatment of chronic cough and other pain conditions.

Mechanism of Action

N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide works by blocking the P2X3 receptor, which is involved in pain transmission. By blocking this receptor, this compound can reduce the transmission of pain signals and provide relief from pain.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in clinical trials. It has a favorable pharmacokinetic profile, with a half-life of approximately 15 hours. This compound has been shown to be effective in reducing cough frequency and severity in patients with chronic cough. It has also been studied for its potential use in other pain conditions, such as neuropathic pain and osteoarthritis.

Advantages and Limitations for Lab Experiments

N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide has several advantages for use in lab experiments. It is a well-characterized small molecule with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, and its pharmacokinetic profile is well-understood. However, there are also limitations to its use. This compound is a specific antagonist of the P2X3 receptor, and its effects may not be generalizable to other pain conditions. Additionally, its efficacy may vary depending on the underlying cause of the pain.

Future Directions

There are several potential future directions for research on N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide. One area of interest is in the development of new formulations of this compound for improved delivery and efficacy. Another area of interest is in the exploration of this compound for use in other pain conditions, such as neuropathic pain and osteoarthritis. Finally, there is potential for the development of new P2X3 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis Methods

N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates and the final coupling of these intermediates to form the target molecule.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide has been extensively studied for its potential use in the treatment of chronic cough. Chronic cough is a common condition that can significantly impact a patient's quality of life. It is often difficult to treat, and current therapies are not always effective. This compound has been shown to be effective in reducing cough frequency and severity in preclinical studies and clinical trials.

Properties

IUPAC Name

N-[(E)-3-amino-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-13-9-5-4-8-12(13)10-14(15(18)20)19-16(21)11-6-2-1-3-7-11/h1-10H,(H2,18,20)(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHATUINWSXBOS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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